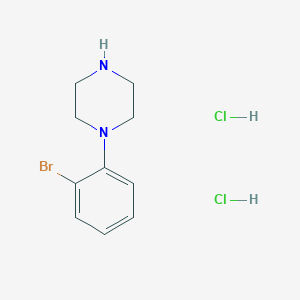

1-(2-Bromophenyl)piperazine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

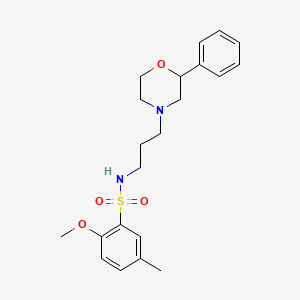

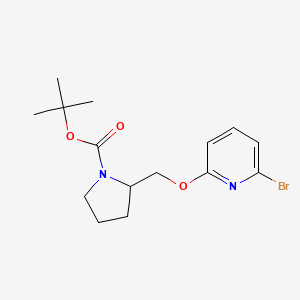

1-(2-Bromophenyl)piperazine is an organic compound with the empirical formula C10H13BrN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of 2-substituted chiral piperazines, for instance, can be achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular weight of 1-(2-Bromophenyl)piperazine is 241.13 g/mol . The compound consists of a piperazine ring attached to a bromophenyl group .Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Bromophenyl)piperazine, can undergo various chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis

1-(2-Bromophenyl)piperazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(2-Bromophenyl)piperazine dihydrochloride serves as a key intermediate in the synthesis of novel chemical compounds with potential pharmacological properties. For instance, a study described the synthesis of novel derivatives involving 1-(furan-2-yl)-3-substituted phenylprop-2-en-1-ones, which were further processed to yield compounds with antidepressant and antianxiety activities. This process exemplifies the utility of 1-(2-Bromophenyl)piperazine dihydrochloride in medicinal chemistry for developing new therapeutic agents (J. Kumar et al., 2017).

Pharmacological Investigations

The pharmacological landscape also benefits from derivatives of 1-(2-Bromophenyl)piperazine dihydrochloride. Research has shown that certain derivatives can act as serotonin receptor agonists, influencing serotonin binding and turnover in the brain. This provides a foundation for exploring therapeutic potentials in neurological and psychiatric disorders (R. Fuller et al., 1978).

Antimicrobial and Antifungal Applications

Another study synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus, starting from 1-(2-methoxyphenyl)piperazine, to investigate their antimicrobial, antioxidant, and enzyme inhibitory activities. These compounds showed promising results, highlighting the versatility of 1-(2-Bromophenyl)piperazine dihydrochloride derivatives in developing new antimicrobial agents (Arif Mermer et al., 2018).

Neuroleptic-like Activity

Derivatives of 1-(2-Bromophenyl)piperazine dihydrochloride have been found to possess neuroleptic-like activities. For example, certain 3-phenyl-2-piperazinyl-5H-1-benzazepines showed potential as novel neuroleptics, indicating the compound's utility in researching central nervous system agents (K. Hino et al., 1988).

Adenosine Receptor Antagonism

The exploration of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists demonstrated subnanomolar affinity and high selectivity, offering insights into the development of receptor-specific drugs. This suggests the role of 1-(2-Bromophenyl)piperazine dihydrochloride derivatives in advancing cardiovascular and neurological therapeutics (T. Borrmann et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-bromophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZDOPYMPROLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)piperazine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)

![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)